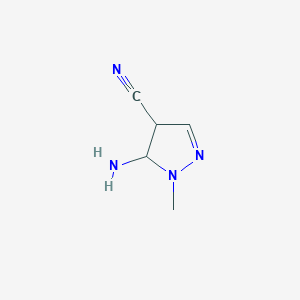![molecular formula C6H8Br2O B185687 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane CAS No. 58774-33-7](/img/structure/B185687.png)
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane, commonly referred to as bromoxynil, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and since then, it has become an important tool for farmers to protect their crops from weed infestations. The compound is known for its high efficacy against a wide range of weeds and for its low toxicity to humans and animals. In 1.0]heptane.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the inhibition of photosynthesis in plants. The compound acts as a photosystem II inhibitor, preventing the transfer of electrons from water to plastoquinone. This leads to the accumulation of reactive oxygen species, which damages the photosynthetic apparatus and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in plants. The compound has been found to inhibit the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. This leads to the accumulation of reactive oxygen species and oxidative stress in the plant cells, ultimately resulting in cell death. The compound has also been found to affect the expression of genes involved in stress responses and cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane is a widely used herbicide in agriculture, and its efficacy and safety have been extensively studied. It is a useful tool for researchers studying plant physiology and biochemistry, as it can be used to induce oxidative stress and cell death in plant cells. However, the compound has limitations in terms of its selectivity, as it can affect both target and non-target plants. It is also known to have a long persistence in the environment, which can lead to the accumulation of residues in soil and water.
Direcciones Futuras
There are several future directions for research on 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane. One area of research is the development of new formulations and application methods to improve the efficacy and reduce the environmental impact of the compound. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of the compound, which could lead to the development of new herbicides with improved selectivity and efficacy. Additionally, the compound has potential applications in other fields, such as medicine and materials science, and further research in these areas could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane involves the reaction of 3,4-dibromocyclobutene with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a Diels-Alder cycloaddition mechanism, resulting in the formation of the desired compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cotton, soybean, wheat, and corn. The compound has been found to be effective against both annual and perennial weeds, making it a versatile herbicide. It is also used in non-crop areas, such as roadsides, railways, and industrial sites, to control weed growth.
Propiedades
Número CAS |
58774-33-7 |
|---|---|
Fórmula molecular |
C6H8Br2O |
Peso molecular |
255.93 g/mol |
Nombre IUPAC |
3,4-dibromo-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H8Br2O/c7-3-1-5-6(9-5)2-4(3)8/h3-6H,1-2H2 |
Clave InChI |
UPEVUGACLNEWPQ-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CC(C1Br)Br |
SMILES canónico |
C1C2C(O2)CC(C1Br)Br |
Otros números CAS |
58774-33-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



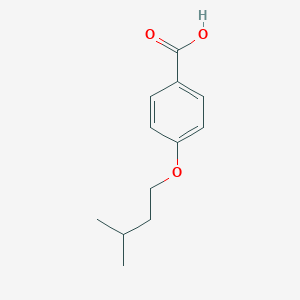

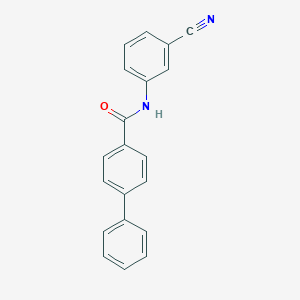
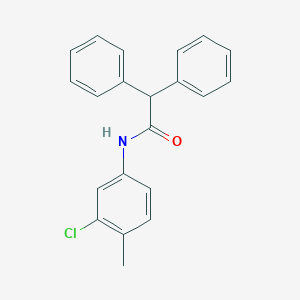
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
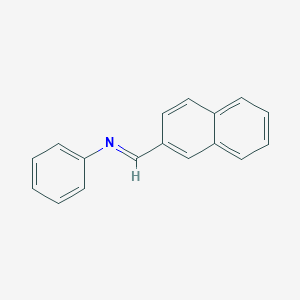
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
